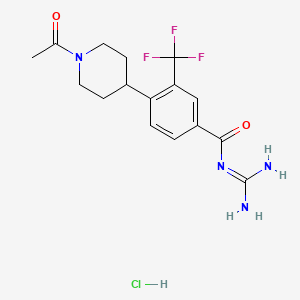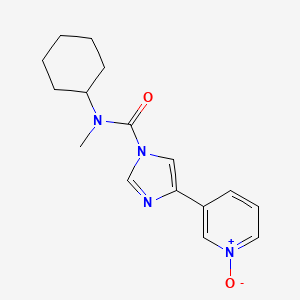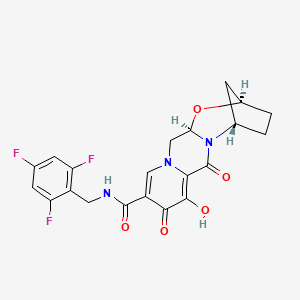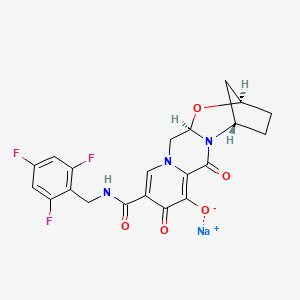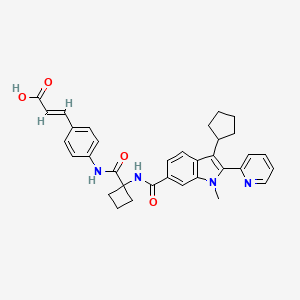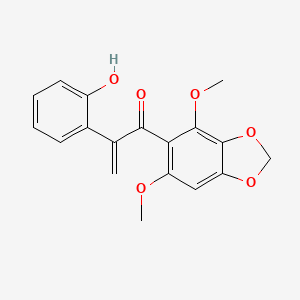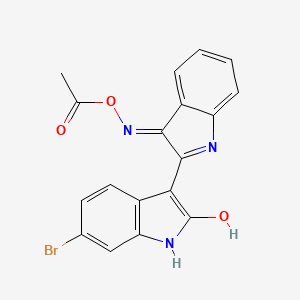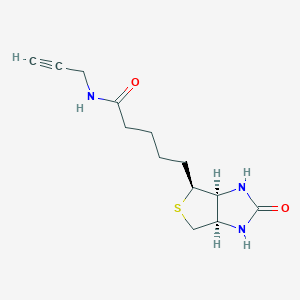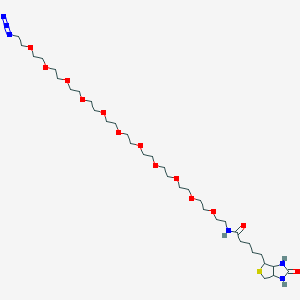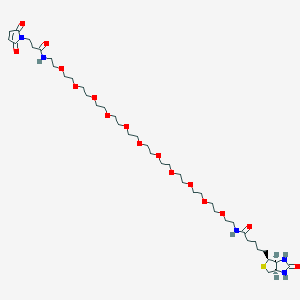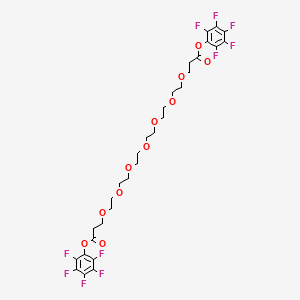
Bis-PEG7-PFP ester
Vue d'ensemble
Description
Bis-PEG7-PFP ester: is a polyethylene glycol (PEG)-based linker used primarily in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains two pentafluorophenyl (PFP) ester moieties, which facilitate the selective degradation of proteins by connecting two essential ligands and utilizing the ubiquitin-proteasome system within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis-PEG7-PFP ester involves the reaction of PEG with pentafluorophenyl esters. The PEG chain is functionalized with PFP ester groups, which are less susceptible to hydrolysis compared to N-hydroxysuccinimide (NHS) esters. The reaction typically requires the use of organic solvents such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the PEG PFP ester, followed by the addition of the buffer containing the target molecule .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the product to achieve high purity levels, typically above 95%. The compound is then stored at -20°C to maintain its stability and prevent hydrolysis .
Analyse Des Réactions Chimiques
Types of Reactions: Bis-PEG7-PFP ester primarily undergoes substitution reactions. The PFP ester moieties react readily with primary amines to form stable amide bonds. This reaction is less prone to hydrolysis compared to reactions involving NHS esters .
Common Reagents and Conditions:
Reagents: Primary amines, DMSO, DMF
Conditions: The reaction is typically carried out at pH 7-9 and temperatures ranging from 4°C to 37°C.
Major Products: The major product formed from the reaction of this compound with primary amines is a stable amide bond, which is crucial for the formation of PROTACs and other bio-conjugates .
Applications De Recherche Scientifique
Chemistry: Bis-PEG7-PFP ester is used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells. This application is significant in the development of targeted therapies for various diseases .
Biology: In biological research, this compound is used to study protein-protein interactions and the ubiquitin-proteasome system. It helps in understanding the mechanisms of protein degradation and the role of specific proteins in cellular processes .
Medicine: The compound is being explored for its potential in developing targeted cancer therapies. By facilitating the selective degradation of oncogenic proteins, this compound-based PROTACs offer a promising approach to cancer treatment .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its ability to form stable bio-conjugates makes it valuable for drug delivery systems and other biomedical applications .
Mécanisme D'action
Bis-PEG7-PFP ester exerts its effects by forming stable amide bonds with primary amines. This reaction facilitates the formation of PROTACs, which consist of two ligands connected by the PEG linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC then recruits the target protein to the ubiquitin-proteasome system, leading to its selective degradation .
Comparaison Avec Des Composés Similaires
- Bis-PEG4-PFP ester
- Bis-PEG6-PFP ester
- Bis-PEG8-PFP ester
Comparison: Bis-PEG7-PFP ester is unique due to its specific PEG chain length, which provides an optimal balance between solubility and stability. Compared to shorter PEG linkers like Bis-PEG4-PFP ester, this compound offers better solubility in aqueous media. On the other hand, longer PEG linkers like Bis-PEG8-PFP ester may provide increased flexibility but could be less stable .
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32F10O11/c31-19-21(33)25(37)29(26(38)22(19)34)50-17(41)1-3-43-5-7-45-9-11-47-13-15-49-16-14-48-12-10-46-8-6-44-4-2-18(42)51-30-27(39)23(35)20(32)24(36)28(30)40/h1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFPGEFWBAKGRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32F10O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401119418 | |
| Record name | 4,7,10,13,16,19,22-Heptaoxapentacosanedioic acid, 1,25-bis(2,3,4,5,6-pentafluorophenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401119418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
758.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334170-01-2 | |
| Record name | 4,7,10,13,16,19,22-Heptaoxapentacosanedioic acid, 1,25-bis(2,3,4,5,6-pentafluorophenyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334170-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,16,19,22-Heptaoxapentacosanedioic acid, 1,25-bis(2,3,4,5,6-pentafluorophenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401119418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


